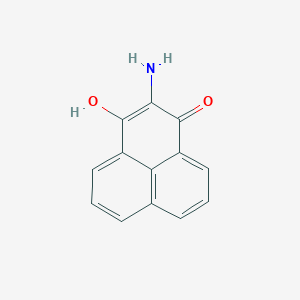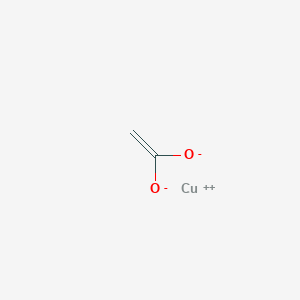
L-Tyrosylglycylglycyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosylglycylglycyl-L-phenylalaninamide is a synthetic peptide composed of the amino acids tyrosine, glycine, and phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
化学反应分析
Types of Reactions
L-Tyrosylglycylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Conditions involving strong nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered side chains or backbone structures.
科学研究应用
L-Tyrosylglycylglycyl-L-phenylalaninamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug design and delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用机制
The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, modulating biological pathways. For instance, it may bind to enzyme active sites, altering catalytic activity and influencing metabolic processes.
相似化合物的比较
Similar Compounds
L-Tyrosine: A precursor amino acid with roles in protein synthesis and neurotransmitter production.
L-Phenylalanine: An essential amino acid involved in the biosynthesis of tyrosine and various neurotransmitters.
Glycylglycine: A dipeptide used in biochemical studies and as a buffer component.
Uniqueness
L-Tyrosylglycylglycyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its combination of aromatic and aliphatic amino acids allows for versatile interactions with biological molecules, making it a valuable tool in research and industrial applications.
属性
CAS 编号 |
64021-96-1 |
|---|---|
分子式 |
C22H27N5O5 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H27N5O5/c23-17(10-15-6-8-16(28)9-7-15)22(32)26-12-19(29)25-13-20(30)27-18(21(24)31)11-14-4-2-1-3-5-14/h1-9,17-18,28H,10-13,23H2,(H2,24,31)(H,25,29)(H,26,32)(H,27,30)/t17-,18-/m0/s1 |
InChI 键 |
MPEPYGFEKYCWQI-ROUUACIJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


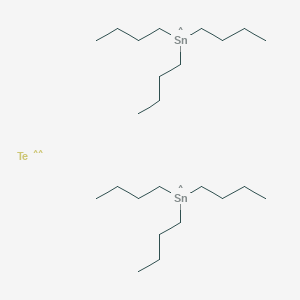
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)




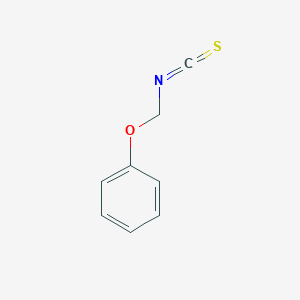
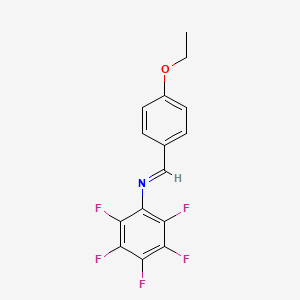
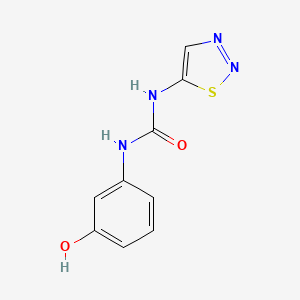
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
